molecular formula C8H12ClF2NO B1475576 3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one CAS No. 1889798-62-2

3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Cat. No.: B1475576
CAS No.: 1889798-62-2
M. Wt: 211.64 g/mol
InChI Key: CTNAHIYBONWLPI-UHFFFAOYSA-N
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Description

3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H12ClF2NO and its molecular weight is 211.64 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of certain enzymes, preventing substrate binding and thus inhibiting enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable for several hours, allowing for prolonged experimental observations . Long-term exposure may lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation . These factors determine the compound’s availability and efficacy in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular distribution provides insights into its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF2NO/c9-4-1-7(13)12-5-2-8(10,11)3-6-12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNAHIYBONWLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.